molecular formula C8H10O3 B14349956 6-Oxohexa-2,4-dien-1-yl acetate CAS No. 91661-01-7

6-Oxohexa-2,4-dien-1-yl acetate

Cat. No.: B14349956
CAS No.: 91661-01-7
M. Wt: 154.16 g/mol
InChI Key: AQKBMDSEZRMYPP-UHFFFAOYSA-N
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Description

6-Oxohexa-2,4-dien-1-yl acetate is a chemical compound with the molecular formula C8H12O2 It is known for its unique structure, which includes a conjugated diene system and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxohexa-2,4-dien-1-yl acetate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an acetylenic compound under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

6-Oxohexa-2,4-dien-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Oxohexa-2,4-dien-1-yl acetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows for interactions with electrophiles and nucleophiles, facilitating a range of transformations. The acetate group can be hydrolyzed or substituted, leading to different reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadien-1-yl acetate: Similar in structure but lacks the oxo group.

    Hexa-2,4-dien-1-ol acetate: Contains a hydroxyl group instead of an oxo group.

    Hexa-2,4-dien-1-yl acetate: Similar but with different stereochemistry.

Uniqueness

6-Oxohexa-2,4-dien-1-yl acetate is unique due to its oxo group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

91661-01-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

6-oxohexa-2,4-dienyl acetate

InChI

InChI=1S/C8H10O3/c1-8(10)11-7-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

AQKBMDSEZRMYPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC=CC=O

Origin of Product

United States

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